5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
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Overview
Description
5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one typically involves the diazotization of an aromatic amine followed by coupling with a suitable pyrimidinone derivative. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. For instance, the diazotization can be carried out using sodium nitrite in the presence of hydrochloric acid, followed by coupling with 6-methyl-2-sulfanylidene-1H-pyrimidin-4-one under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrimidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-cyano-5-[(4-hydroxyphenyl)diazenyl]-4-methyl-6-phenylpyridin-2-yl 4-chlorobenzoate: Similar in structure but with different substituents, leading to varied biological activities.
2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid: Another azo compound with distinct properties and applications.
Uniqueness
5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer a range of chemical reactivity and biological activity.
Properties
CAS No. |
35871-44-4 |
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Molecular Formula |
C11H10N4O2S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10N4O2S/c1-6-9(10(17)13-11(18)12-6)15-14-7-4-2-3-5-8(7)16/h2-5,16H,1H3,(H2,12,13,17,18) |
InChI Key |
WJCWMHOHNMLKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)N=NC2=CC=CC=C2O |
Origin of Product |
United States |
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